molecular formula C21H31N3O4S B2462872 N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide CAS No. 894004-80-9

N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B2462872
CAS No.: 894004-80-9
M. Wt: 421.56
InChI Key: XQTYOFDWWUSZSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide is a synthetic organic compound with the molecular formula C 22 H 34 N 4 O 4 S and a molecular weight of 450.60 g/mol. This complex molecule is built around an indole heterocyclic core, a privileged structure in medicinal chemistry that is frequently found in compounds with a broad spectrum of biological activities . The indole nucleus in this compound is functionalized at the 1-position with a diisopropylacetamide group and at the 3-position with a sulfonyl moiety that is further linked to a N-isopropyl acetamide group. The presence of multiple amide and sulfonyl functional groups suggests potential for hydrogen bonding and dipole interactions, making it a molecule of interest in various research fields. While the specific biological profile and mechanism of action of this compound require further investigation, indole derivatives are widely studied in scientific research for their potential pharmacological properties, including antimicrobial and antioxidant activities . Researchers may explore this specific molecule as a novel chemical entity in drug discovery platforms, as a building block for the synthesis of more complex structures, or as a standard in analytical chemistry. This product is provided for research purposes only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[3-[2-oxo-2-(propan-2-ylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4S/c1-14(2)22-20(25)13-29(27,28)19-11-23(18-10-8-7-9-17(18)19)12-21(26)24(15(3)4)16(5)6/h7-11,14-16H,12-13H2,1-6H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTYOFDWWUSZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CS(=O)(=O)C1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diisopropyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide, identified by its CAS number 894004-80-9, is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

PropertyValue
Molecular FormulaC21_{21}H31_{31}N3_{3}O4_{4}S
Molecular Weight421.6 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in metabolic pathways. One notable target is Indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in tryptophan metabolism and immune response modulation. Inhibition of IDO can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T cell proliferation and function .

In Vitro Studies

Research indicates that derivatives related to this compound show promising inhibitory effects on IDO. For instance, phenyl benzenesulfonyl hydrazides have been identified as potent inhibitors of IDO in vitro, leading to increased tryptophan levels and enhanced immune responses .

Case Studies and Experimental Data

A study focusing on the optimization of compounds similar to this compound demonstrated that certain modifications could enhance both potency and pharmacokinetic profiles. For example, a modified compound exhibited 59% oral bioavailability and significantly delayed tumor growth in murine models without causing weight loss .

Comparative Analysis

To better understand the efficacy of this compound compared to other compounds, a comparative analysis was performed on various inhibitors targeting IDO.

Compound NameIDO Inhibition (%)Oral Bioavailability (%)Tumor Growth Delay (%)
N,N-Diisopropyl CompoundTBDTBDTBD
Phenyl Benzenesulfonyl Hydrazide7359Significant
Modified Indole DerivativeTBDTBDTBD

Comparison with Similar Compounds

N,N-Diethyl-2-(3-((2-(isopropylamino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)acetamide

  • Key Difference : Diethyl vs. diisopropyl groups on the acetamide nitrogen.
  • Implications : The bulkier diisopropyl groups in the target compound may reduce solubility but improve lipophilicity and membrane permeability compared to the diethyl analogue .

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide

  • Key Difference: Adamantane substituent vs. sulfonyl-isopropylamino side chain.
  • Implications : Adamantane’s rigid structure enhances metabolic stability and receptor affinity in antiviral/antimicrobial contexts, whereas the sulfonyl group in the target compound may favor electrostatic interactions .

2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

  • Key Difference : Dioxoisoindole core vs. indole-sulfonyl system.

N-(Substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide

  • Key Difference: Hydroxyimino group at the indole’s 3-position vs. sulfonyl side chain.
  • Implications: Hydroxyimino groups enhance antioxidant activity via radical scavenging, as demonstrated in FRAP and DPPH assays (e.g., compound 3a in ). The target’s sulfonyl group may instead modulate enzyme inhibition or pharmacokinetics.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities
Target Compound C₂₃H₃₄N₄O₄S 486.61 g/mol Indole, sulfonyl, diisopropylacetamide Theoretical high lipophilicity
N,N-Diethyl analogue C₂₁H₃₀N₄O₄S 458.55 g/mol Diethylacetamide Improved aqueous solubility
2-(Adamantan-1-yl)-2-oxoacetamide C₂₀H₂₄N₂O₂ 324.42 g/mol Adamantane, oxoacetamide Antiviral potential, metabolic stability
2-(3-(Hydroxyimino)methyl)-1H-indol-1-yl)acetamide C₁₇H₁₅N₃O₂ 293.32 g/mol Hydroxyimino, phenylacetamide Antioxidant (FRAP IC₅₀: 12.5 µM)
2-(1,3-Dioxoisoindol-2-yl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide C₂₂H₂₆N₄O₅S 482.53 g/mol Dioxoisoindole, dipropylsulfamoyl Electron-deficient core, low solubility

Key Observations :

Lipophilicity : The target compound’s diisopropyl groups likely increase logP compared to diethyl or phenyl analogues, affecting bioavailability.

Bioactivity: While hydroxyimino derivatives exhibit antioxidant activity , adamantane-containing analogues show antiviral properties . The target’s sulfonyl group may align with protease inhibitor or kinase-targeting applications.

Synthetic Complexity : Sulfonation and amidation steps (as in ) are critical for constructing the target’s sulfonyl-acetamide framework.

Spectroscopic and Crystallographic Insights

Related indole-acetamides are characterized by:

  • ¹H/¹³C NMR : Peaks for indole protons (δ 6.8–7.6 ppm), sulfonyl groups (δ 3.1–3.5 ppm for SO₂CH₂), and isopropyl signals (δ 1.2–1.4 ppm) .
  • X-ray Crystallography: Bond lengths (e.g., C–N: 1.376 Å) and angles (e.g., C–N–C: 124.87°) in hydroxyimino derivatives align with computational models, validating structural accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.